molecular formula C6H7NO B085697 2-Hydroxy-3-methylpyridine CAS No. 1003-56-1

2-Hydroxy-3-methylpyridine

Cat. No. B085697
CAS RN: 1003-56-1
M. Wt: 109.13 g/mol
InChI Key: MVKDNXIKAWKCCS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as 2-ethyl-6-methyl-3-hydroxypyridine, involves processes like the acylation of 2-methylfuran with propionic anhydride, achieving yields up to 71% under specific conditions, highlighting the methods that could potentially be adapted for 2-Hydroxy-3-methylpyridine synthesis (Yao Xing-sheng, 2007).

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Hydroxy-3-methylpyridine has been studied using techniques like FT-IR and FT-Raman spectroscopy, combined with density functional theory (DFT). These studies reveal insights into the vibrational modes, molecular stability, and bond strengths, as well as the electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies (M. Karnan, V. Balachandran, M. Murugan, 2012).

Chemical Reactions and Properties

Chemical reactions involving pyridine derivatives, such as 3-hydroxypyridine and its analogs, include various transformations like N- and O-alkylation. These reactions contribute to understanding the reactivity and chemical behavior of 2-Hydroxy-3-methylpyridine under different conditions (V. Tyvorskii, D. N. Bobrov, 1998).

Scientific Research Applications

  • Molecular Structure and Spectroscopy Studies : The molecular and crystal structures of related compounds, such as 2-hydroxy-3-cyano-4-methylpyridine, have been studied. These studies often involve room temperature IR and Raman spectroscopy to understand the vibrational modes and quantum chemical calculations. The role of hydrogen bonds in stabilizing the structure has been analyzed, with a possible application in hybrid formation technology (Kucharska et al., 2010).

  • Vitamin B6 Derivative : While not directly 2-Hydroxy-3-methylpyridine, Vitamin B6 (3-hydroxy-2-methylpyridine derivatives) exhibits qualitative biological activity related to pyridoxine. The active form, pyridoxal phosphate, is a coenzyme for reactions involving amino acids. Vitamin B6 is used for treating deficiencies and related diseases at higher doses, indicating potential medical applications for similar compounds (Li-Da Du et al., 2018).

  • Protecting Groups in Nucleophilic Aromatic Radiofluorination : Methyl substituted benzyl groups have been tested as alternative protecting groups for the hydroxyl groups in nucleophilic aromatic radiofluorination, with some studies using similar compounds like 3-hydroxy-6-methyl-2-nitropyridine as model synthesis. These studies are crucial in developing efficient radiochemical syntheses, which can be applied in pharmaceuticals and medical diagnostics (Malik et al., 2011).

  • Supramolecular Chemistry and Sensing Applications : The metallo-supramolecular complexes involving derivatives of 3-methylpyridin-2-ylimine have been studied for their optical properties changes with specific interactions, such as with CN− ions. These compounds could serve as molecular receptors or sensors, utilizing their complexation methods to detect and interact with other molecules or ions (Maurya & Singh, 2017).

  • Fine Chemicals Development : The compound has been suggested for use in developing high potential applications and intermediates for other chemical syntheses. For example, its derivatives can lead to the simplification of industrial processes and lower production costs in various chemical production scenarios (Cheng Zhong-yun, 2005).

  • Dyes and Pigments : It has applications in the synthesis of arylazo pyridines, which are used as disperse reactive dyes on polyamide fibers. These are important in textile industries where the dyes' fastness properties can significantly affect the quality and durability of the products (Rangnekar & Parekh, 1988).

Future Directions

The future directions of 2-Hydroxy-3-methylpyridine research could involve further exploration of its synthesis methods and potential applications. Pyridine derivatives are in great demand as synthons for pharmaceutical products and are used either as biologically active substances or as building blocks for polymers with unique physical properties . Therefore, the development of robust and efficient methods for the synthesis and functionalization of 2-Hydroxy-3-methylpyridine and related compounds could be a promising area of future research.

properties

IUPAC Name

3-methyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c1-5-3-2-4-7-6(5)8/h2-4H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVKDNXIKAWKCCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50143118
Record name 3-Methyl-2-pyridone
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Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-3-methylpyridine

CAS RN

1003-56-1
Record name 2-Hydroxy-3-methylpyridine
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Record name 3-Methyl-2-pyridone
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Record name 2-Hydroxy-3-methylpyridine
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Record name 3-Methyl-2-pyridone
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Record name 3-methyl-2-pyridone
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Record name 3-METHYL-2-PYRIDONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
M Takeno, S Kitagawa, J Yamanaka… - Biological and …, 2018 - jstage.jst.go.jp
… of CIA The effects of the isomers of 5H2MP, 2-hydroxy3-methylpyridine (2H3MP) and 3-hydroxy-2-methylpyridine (3H2MP) on the development of CIA were determined. 2H3MP, but not …
Number of citations: 12 www.jstage.jst.go.jp
E Spinner, JCB White - Journal of the Chemical Society B: Physical …, 1966 - pubs.rsc.org
… Thus, 2-hydroxy-3methylpyridine is actually a weaker base than 2-hydroxypyridine, and even slightly weaker than N-methyl2-pyridone, pK, 0-32.2 The exact value of the equilibrium …
Number of citations: 36 pubs.rsc.org
IG Shterev, VB Delchev - Journal of Physical Organic …, 2015 - Wiley Online Library
… Hydroxy-methyl-pyridine (HMP) – 3-hydroxy-2-methylpyridine and 2-hydroxy-3-methylpyridine – belongs to a family of heterocyclic compounds with nitrogen atom in the ring and …
Number of citations: 3 onlinelibrary.wiley.com
GF Hawkins, A ROE - The Journal of Organic Chemistry, 1949 - ACS Publications
… The compound was identical with that produced by the nitration of 2-hydroxy-3-methylpyridine (method B)… of 2-hydroxy-3-methylpyridine [a by-product in the preparation (2) of 2-fluoro-3-…
Number of citations: 37 pubs.acs.org
HL Bradlow, CA VANDERWERF - The Journal of Organic …, 1951 - ACS Publications
… prepared by the alkylation of 2- hydroxy-3-methylpyridine, which was … of 2-hydroxy3- methylpyridine and 9.7 g. of potassium hydroxide in 200 ml. of anhydrous ethanol, an excess of …
Number of citations: 58 pubs.acs.org
RD Bach, C Canepa… - Journal of the American …, 1999 - ACS Publications
… The terminal methylene group of 1 was substituted with the 2-hydroxy-3-methylpyridine group as in 5 (Scheme 2). The phosphate group has been omitted on the grounds that it should …
Number of citations: 82 pubs.acs.org
J Vaitekūnas, R Gasparavičiūtė… - Applied and …, 2016 - Am Soc Microbiol
… ), only 2-hydroxy-3-methylpyridine was transformed by E. coli BL21(DE3) cells carrying pB/D and pF/C (carrying the hpoBCDF genes). The product of 2-hydroxy-3-methylpyridine …
Number of citations: 29 journals.asm.org
A Okhovat - 2020 - search.proquest.com
Optical imaging is important for several different scientific fields such as clinical diagnostics, biomedical research, and nanotechnology. Because optical imaging requires low-energy …
Number of citations: 0 search.proquest.com
V Časaitė, R Stanislauskienė… - Applied and …, 2020 - Am Soc Microbiol
Pyridine and its derivatives constitute the majority of heterocyclic aromatic compounds that occur largely as a result of human activities and contribute to environmental pollution. It is …
Number of citations: 16 journals.asm.org
K THOMAS, D JERCHEL - Newer Methods of Preparative …, 2012 - books.google.com
… If pyridine-N-oxide is heated with acetic anhydride at 140-150, 2-hydroxypyridine is formed in almost quantitative yield (200, 249); 2-hydroxy-3-methylpyridine is …
Number of citations: 0 books.google.com

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